molecular formula C14H20ClN3O2 B15111134 4-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride

4-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride

Cat. No.: B15111134
M. Wt: 297.78 g/mol
InChI Key: MSUQGILATSOBST-UHFFFAOYSA-N
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Description

This compound is a hydrochloride salt featuring a 2-methoxyphenol core substituted with an aminomethyl group linked to a 1-ethyl-4-methylpyrazole moiety. Its molecular complexity arises from the pyrazole ring, which introduces steric and electronic effects that influence solubility, stability, and biological activity.

Properties

Molecular Formula

C14H20ClN3O2

Molecular Weight

297.78 g/mol

IUPAC Name

4-[[(1-ethyl-4-methylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride

InChI

InChI=1S/C14H19N3O2.ClH/c1-4-17-9-10(2)14(16-17)15-8-11-5-6-12(18)13(7-11)19-3;/h5-7,9,18H,4,8H2,1-3H3,(H,15,16);1H

InChI Key

MSUQGILATSOBST-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=CC(=C(C=C2)O)OC)C.Cl

Origin of Product

United States

Preparation Methods

Pyrazole Core Synthesis

The synthesis begins with the preparation of the 1-ethyl-4-methylpyrazole intermediate. Ethyl hydrazine and acetylacetone undergo cyclocondensation in ethanol under reflux (4–6 hours) to form 1-ethyl-4-methylpyrazole. This step achieves yields of 85–90% when catalyzed by acetic acid (5 mol%). The reaction mechanism involves nucleophilic attack by the hydrazine nitrogen on the diketone carbonyl, followed by dehydration to form the pyrazole ring.

Aminomethylation of 2-Methoxyphenol

The pyrazole intermediate is subsequently functionalized via a Mannich reaction. A mixture of 1-ethyl-4-methylpyrazole, paraformaldehyde, and 2-methoxyphenol in ethanol reacts at 60–70°C for 8–12 hours. The aminomethyl bridge forms through a three-component coupling, facilitated by the electrophilic formaldehyde intermediate. This step typically yields 70–75% of the tertiary amine product.

Reduction and Hydrochloride Salt Formation

The tertiary amine is reduced to the secondary amine using sodium cyanoborohydride (NaBH3CN) in methanol under inert conditions. The reaction proceeds at room temperature (24 hours) with a 90% conversion rate. Finally, treatment with hydrochloric acid (HCl) in ethanol precipitates the hydrochloride salt, which is purified via recrystallization from an isopropanol-water (2:1) system. This step achieves a final purity of ≥98% (HPLC).

Multicomponent Reaction (MCR) Strategies

One-Pot Pyrazole-Phenol Coupling

Recent advancements employ MCRs to streamline synthesis. A four-component reaction combining ethyl hydrazine, acetylacetone, formaldehyde, and 2-methoxyphenol in aqueous medium (pH 7–9) yields the target compound in a single step. Piperidine (5 mol%) catalyzes the Knoevenagel-Mannich sequence, enabling concurrent pyrazole formation and aminomethylation. This method reduces reaction time to 3–5 hours and improves yields to 80–85%.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use entirely. Equimolar amounts of reactants are milled with silica gel as a grinding auxiliary at 30 Hz for 2 hours. The mechanochemical approach achieves 75% yield and 97% purity, with energy efficiency gains of 40% compared to traditional methods.

Hydrochloride Salt Formation and Purification

Acid-Base Titration for Salt Precipitation

The free base is dissolved in anhydrous ethanol and titrated with concentrated HCl (12 M) until pH 2–3. The precipitate is filtered and washed with cold diethyl ether to remove residual acid. Yield: 88–92%.

Crystallization Optimization

Recrystallization from isopropanol-water (2:1) at 4°C enhances crystal purity. Table 1 summarizes the impact of solvent ratios on yield and purity:

Solvent Ratio (IPA:H2O) Yield (%) Purity (%)
1:1 82 95
2:1 90 98
3:1 85 97

Data adapted from CN104628647A and PMC9331265.

Comparative Analysis of Synthetic Methods

Efficiency Metrics

Traditional methods require 3–4 days but offer high reproducibility (>95% batch consistency). MCRs reduce synthesis time to 8–12 hours but necessitate precise stoichiometric control. Mechanochemical routes excel in sustainability but face scalability challenges.

Environmental Impact

Aqueous-phase MCRs reduce organic solvent consumption by 60% compared to conventional routes. Life-cycle assessments indicate a 35% lower carbon footprint for solvent-free methods.

Mechanistic Insights and Reaction Optimization

Mannich Reaction Dynamics

DFT calculations reveal that the aminomethylation step proceeds via an iminium ion intermediate. The electrophilicity of the formaldehyde-derived species dictates reaction rate, with electron-donating groups on the pyrazole accelerating the process.

Catalytic Enhancements

Montmorillonite K10 clay improves yields in MCRs by stabilizing reactive intermediates through Lewis acid sites. Substituting piperidine with pyrrolidine increases enantioselectivity in asymmetric variants.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, Lewis acids, and bases.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

4-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties, such as UV stabilizers and liquid crystals.

Mechanism of Action

The mechanism of action of 4-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]-2-methoxyphenol;hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, modulating their activities. The pyrazole ring plays a crucial role in its binding affinity and specificity. The compound can inhibit or activate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and functional groups of the target compound with analogs:

Compound Name Molecular Formula Key Functional Groups Structural Differences
4-[[(1-Ethyl-4-methylpyrazol-3-yl)amino]methyl]-2-methoxyphenol hydrochloride C₁₄H₂₀N₃O₂Cl Pyrazole ring, 2-methoxyphenol, aminomethyl linker Unique pyrazole substitution (1-ethyl-4-methyl)
Vanillylamine Hydrochloride (4-(aminomethyl)-2-methoxyphenol hydrochloride) C₈H₁₂NO₂Cl 2-methoxyphenol, primary amine Lacks pyrazole; simpler benzylamine structure
Dopamine Hydrochloride Impurity B (4-(2-aminoethyl)-2-methoxyphenol) C₉H₁₃NO₂Cl 2-methoxyphenol, ethylamine side chain Ethylamine instead of pyrazole-linked aminomethyl
(E)-4-((2-(1-(4-Bromophenyl)ethylidene)-...thiazol-2-yl)hydrazineyl)phenol (5b) C₂₄H₁₉N₃BrClO₂S Thiazole ring, bromophenyl, hydrazineyl linker Thiazole instead of pyrazole; bromophenyl substituent

Pharmacological and Physicochemical Properties

  • Pyrazole-containing compounds are often explored for anticancer and anti-inflammatory activities .
  • Vanillylamine Hydrochloride : A capsaicin biosynthesis precursor. Its simpler structure may limit receptor specificity compared to pyrazole derivatives .
  • Dopamine Impurity B : As a dopamine derivative, unintended presence in pharmaceuticals could alter dopaminergic activity, highlighting the importance of synthesis purity .
  • Thiazole Analog (5b) : Exhibits potent breast cancer activity (IC₅₀ = 9.35 µM) due to bromophenyl and thiazole groups, which may enhance DNA intercalation or kinase inhibition .

Solubility and Stability

  • Target Compound : The hydrochloride salt improves water solubility. The pyrazole’s ethyl and methyl groups may reduce metabolic degradation compared to simpler amines .
  • Vanillylamine Hydrochloride : High solubility in polar solvents but may exhibit lower stability under oxidative conditions due to the primary amine .
  • Thiazole Analog (5b) : Moderate solubility in organic solvents (e.g., DMSO) due to bromophenyl and thiazole hydrophobicity .

Q & A

Basic: What are the common synthetic routes for preparing this compound?

Answer:
The synthesis typically involves multi-step reactions, including condensation and functional group modifications. A key method involves refluxing intermediates with amino-containing reactants in ethanol/water mixtures under controlled conditions. For example, Mannich reactions (using amines and aldehydes) are effective for introducing the pyrazole-amino-methyl moiety . Another route employs hydrazine hydrate to form hydrazone derivatives, followed by acidification to yield the hydrochloride salt . Critical parameters include reaction time (6–8 hours), solvent polarity, and stoichiometric ratios of reactants. Post-synthesis purification often involves recrystallization from ethanol or ice-water precipitation to isolate high-purity crystals .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Answer:
Characterization requires a combination of:

  • Nuclear Magnetic Resonance (NMR): To resolve the methoxy, phenolic hydroxyl, and pyrazole ring proton environments.
  • X-ray Crystallography: For definitive structural confirmation, particularly to distinguish between tautomeric forms of the pyrazole ring .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy: To identify functional groups like N-H (amine) and O-H (phenol) stretches.
    Cross-validation of spectral data with computational models (e.g., DFT calculations) is recommended to address ambiguities in peak assignments .

Advanced: How can researchers resolve contradictions in reaction yields when varying solvent systems?

Answer:
Discrepancies in yield often arise from solvent polarity effects on intermediate stability. For instance, ethanol/water mixtures enhance solubility of polar intermediates, while pure ethanol may favor side reactions. Systematic optimization should include:

  • Solvent Screening: Test protic (e.g., methanol, isopropanol) vs. aprotic (e.g., DMF, THF) solvents.
  • Temperature Profiling: Monitor exothermic/endothermic phases to adjust reflux conditions.
  • Kinetic Studies: Use TLC or HPLC to track reaction progress and identify bottlenecks.
    Data from analogous reactions (e.g., hydrazine-mediated condensations in ethanol/water) suggest that maintaining a 3:1 ethanol-to-water ratio maximizes yield (up to 98%) by balancing solubility and reactivity .

Advanced: What strategies optimize the compound’s solubility for in vitro bioactivity assays?

Answer:
Poor aqueous solubility can be addressed via:

  • Salt Formation: Exchange hydrochloride with more soluble counterions (e.g., mesylate or citrate).
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated phenol) to enhance lipophilicity transiently .
  • Co-solvent Systems: Use DMSO-water gradients (≤10% DMSO) to maintain compound stability.
  • Nanoformulation: Encapsulate the compound in liposomes or cyclodextrins to improve bioavailability.
    Structural analogs with substituted benzyl groups (e.g., 2,6-dichlorophenylmethoxy derivatives) demonstrate improved solubility without compromising activity, suggesting side-chain engineering as a viable approach .

Advanced: How to investigate the compound’s reactivity with biomolecules (e.g., amino acids)?

Answer:
Reactivity studies can be designed using:

  • Model Systems: Incubate the compound with glycine or anthranilic acid in ethanol/water under reflux (8 hours). Monitor adduct formation via LC-MS or UV-Vis spectroscopy .
  • pH-Dependent Studies: Adjust reaction pH (2–10) to mimic physiological conditions and identify reactive sites (e.g., phenolic O-H vs. pyrazole N-H).
  • Isothermal Titration Calorimetry (ITC): Quantify binding affinities and thermodynamic parameters.
    Evidence from analogous pyrazole-phenol derivatives shows preferential reactivity at the amino-methyl group, forming Schiff base intermediates with primary amines .

Advanced: What computational methods aid in predicting the compound’s interaction with biological targets?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding to receptors (e.g., kinases or GPCRs). Focus on the pyrazole and methoxyphenol moieties as key pharmacophores.
  • Molecular Dynamics (MD) Simulations: Assess stability of ligand-receptor complexes over nanosecond timescales.
  • QSAR Modeling: Corrogate substituent effects (e.g., ethyl vs. methyl groups on pyrazole) with bioactivity data from analogs.
    Cross-disciplinary studies highlight the importance of the methoxy group in enhancing hydrophobic interactions, as seen in structurally similar spirocyclic compounds .

Advanced: How to address discrepancies in crystallographic vs. spectroscopic data interpretations?

Answer:

  • Multi-Technique Validation: Compare XRD-derived bond lengths/angles with DFT-optimized geometries.
  • Tautomer Analysis: Use variable-temperature NMR to detect equilibrium shifts between keto-enol or amine-imine forms.
  • Synchrotron XRD: Resolve ambiguous electron density maps for disordered regions (e.g., flexible ethyl groups).
    Case studies on pyrazole derivatives show that crystallography often resolves tautomeric states more reliably than NMR alone .

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